Monoisobutyl phthalate

Descripción

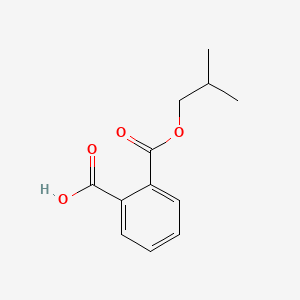

Monoisobutyl phthalic acid is a phthalate metabolite that has been found in human meconium and in semen , saliva , and urine Phthalate esters are a family of multifunctional compounds widely used as plasticizers, solvents, or additives in many diverse products such as poly(vinyl chloride) (PVC) materials, pharmaceuticals and medical devices, pesticides, lubricants, and personal care products. Humans have been exposed to phthalates through the manufacture, ubiquitous use, and disposal of PVC materials and other phthalate-containing products. (A3185, A3186, A3187, A3185).

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSUWQGFCHNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052701 | |

| Record name | Monoisobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoisobutyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30833-53-5 | |

| Record name | Monoisobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30833-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoisobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030833535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoisobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66VV25BGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoisobutyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monoisobutyl Phthalate: A Comprehensive Technical Guide for Researchers

Abstract

Monoisobutyl phthalate (MiBP), the primary monoester metabolite of diisobutyl phthalate (DIBP), is a molecule of significant interest in toxicology, environmental science, and drug development. As an endocrine-disrupting chemical (EDC), MiBP's impact on biological systems necessitates a thorough understanding of its chemical characteristics, metabolic fate, and the analytical methodologies required for its precise quantification. This guide provides an in-depth examination of MiBP, offering researchers, scientists, and drug development professionals a critical resource on its chemical structure, physicochemical properties, metabolic pathways, toxicological implications, and advanced analytical protocols.

Introduction: The Significance of a Primary Metabolite

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1] Diisobutyl phthalate (DIBP) is a common plasticizer found in a vast array of consumer products, including adhesives, coatings, inks, food packaging, and personal care products.[2] Due to the non-covalent nature of their incorporation into polymer matrices, phthalates can readily leach into the environment, leading to ubiquitous human exposure through ingestion, inhalation, and dermal contact.[1]

Once absorbed, DIBP is rapidly metabolized in the body to its primary, and more biologically active, metabolite, this compound (MiBP).[2] The presence and concentration of MiBP in biological matrices, such as urine, serve as a reliable biomarker of recent exposure to DIBP.[2] The growing body of evidence linking MiBP to endocrine disruption and a range of adverse health effects underscores the critical need for a comprehensive understanding of this compound.[3][4] This guide aims to provide a detailed technical overview of MiBP, from its fundamental chemical properties to the intricacies of its biological interactions and detection.

Chemical Identity and Physicochemical Properties

This compound is a phthalic acid monoester formed through the formal condensation of one of the carboxy groups of phthalic acid with the hydroxyl group of isobutanol.[5]

Chemical Structure

The chemical structure of MiBP consists of a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with an isobutyl group.

Diagram: Chemical Structure of this compound (MiBP)

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of MiBP is presented in the table below. This data is essential for understanding its environmental fate, transport, and behavior in analytical systems.

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpropoxycarbonyl)benzoic acid | [5] |

| Synonyms | MIBP, Isobutyl hydrogen phthalate, Mono-iso-butyl phthalate | [5] |

| CAS Number | 30833-53-5 | [5] |

| Molecular Formula | C12H14O4 | [5] |

| Molecular Weight | 222.24 g/mol | [5] |

| Appearance | White solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Low | [6] |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | [5] |

Synthesis and Metabolism

Laboratory Synthesis

While MiBP is primarily encountered as a metabolite, its synthesis in a laboratory setting is crucial for toxicological studies and the preparation of analytical standards. A common method for synthesizing MiBP involves the esterification of phthalic anhydride with isobutanol.

A general laboratory-scale synthesis procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in an excess of isobutanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess isobutanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted phthalic acid and the acid catalyst. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Metabolic Pathway

MiBP is the primary and most abundant metabolite of DIBP.[2] The metabolic conversion of DIBP to MiBP occurs rapidly in the body, primarily through the action of non-specific esterases.

Diagram: Metabolic Pathway of Diisobutyl Phthalate (DIBP) to this compound (MiBP)

Caption: Hydrolysis of DIBP to MiBP.

Toxicological Profile and Health Implications

MiBP is recognized as an endocrine-disrupting chemical, with a range of studies highlighting its potential to interfere with the body's hormonal systems.

Endocrine Disruption

The primary mechanism of MiBP's endocrine-disrupting activity is its anti-androgenic effects. It has been shown to reduce testosterone production, which can have significant implications for reproductive health and development.[2] Elevated levels of MiBP have been associated with impaired sperm quality and menstrual cycle irregularities.[2]

Developmental and Reproductive Toxicity

Prenatal exposure to MiBP is a significant concern. Studies in laboratory animals have linked MiBP exposure to a range of developmental and reproductive toxicities, including undescended testes, testicular lesions, and feminization of the male fetus.[3] In humans, maternal urinary concentrations of MiBP during pregnancy have been associated with a reduced anogenital distance in male infants, a sensitive marker of androgen action during fetal development.[7]

Other Health Effects

Beyond its effects on the reproductive system, exposure to DIBP and its metabolite MiBP has been linked to other adverse health outcomes. These include potential neurodevelopmental changes and an increase in inflammatory signaling.[2] Chronic low-grade inflammation is a contributing factor to a variety of conditions, including insulin resistance and cardiovascular disease.[2][4]

Analytical Methodology: Quantification in Biological Matrices

The accurate and sensitive quantification of MiBP in biological samples, particularly urine, is essential for assessing human exposure to DIBP. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by solid-phase extraction (SPE) for sample clean-up and concentration.

Experimental Protocol: SPE-LC-MS/MS Analysis of MiBP in Urine

This protocol provides a detailed methodology for the quantification of MiBP in human urine.

5.1.1. Materials and Reagents

-

This compound (MiBP) analytical standard

-

Isotopically labeled internal standard (e.g., 13C4-MiBP)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

β-glucuronidase (from E. coli)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine samples

5.1.2. Sample Preparation

-

Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. In a clean glass tube, add 1 mL of the urine sample and spike with the isotopically labeled internal standard.

-

Enzymatic Hydrolysis: Add β-glucuronidase and an ammonium acetate buffer (pH 6.5) to each sample. This step is crucial to cleave the glucuronide conjugates of MiBP, allowing for the measurement of the total MiBP concentration.

-

Incubation: Incubate the samples at 37°C for 90 minutes in a shaking water bath to facilitate enzymatic hydrolysis.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges by passing methanol followed by HPLC-grade water through them.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: Elute the MiBP and the internal standard from the cartridge using a stronger organic solvent, such as acetonitrile or ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reversed-phase HPLC column to separate MiBP from other components in the sample extract. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of formic acid, is typically employed.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both MiBP and its isotopically labeled internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Diagram: Analytical Workflow for MiBP Quantification

Caption: Workflow for MiBP analysis in urine.

Conclusion

This compound is a key biomarker of exposure to the widely used plasticizer diisobutyl phthalate. Its established role as an endocrine-disrupting chemical with anti-androgenic properties raises significant concerns for human health, particularly in the context of developmental and reproductive toxicity. The analytical methodologies, particularly SPE-LC-MS/MS, provide the necessary sensitivity and selectivity for accurate exposure assessment in human populations. Continued research into the toxicological effects and mechanisms of action of MiBP is crucial for informing public health policies and regulatory decisions aimed at minimizing human exposure to this and other harmful phthalates. This guide serves as a foundational resource for professionals in the fields of toxicology, environmental health, and drug development, enabling a more comprehensive approach to studying and mitigating the risks associated with this compound.

References

- National Center for Biotechnology Information.

- EWG's Human Toxome Project.

- Instalab.

- Monoisobutyl phthal

- Karwacka, A., et al. (2021). The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells. Genes, 12(6), 823. [Link]

- Ferguson, K. K., et al. (2014). The impact of bisphenol A and phthalates on allergy, asthma, and immune function: a review of latest findings. Current environmental health reports, 1(4), 350-362. [Link]

- Li, Y., et al. (2017). Analysis of four phthalate monoesters in human urine using liquid chromatography–tandem mass spectrometry.

- National Center for Biotechnology Information.

- Gerona, R., et al. (2021). A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their metabolites in human urine. ChemRxiv. [Link]

- Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP)

- Kato, K., et al. (2005). Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry.

- Swan, S. H., et al. (2005). Estimated daily phthalate exposures in a population of mothers of male infants exhibiting reduced anogenital distance. Environmental health perspectives, 113(8), 1028-1034. [Link]

- Biotage. (2014). A simple high-throughput SPE Method to Support the Biomonitoring of Phthalate Metabolites in Human Urine Prior to LC-MS/MS. [Link]

- Al-Saleh, I., & Al-Doush, I. (1997). List of phthalate esters studied and their associated molar masses, molar volumes and melting points.

- Heffernan, A. L., et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol analogues in human urine. Talanta, 154, 347-355. [Link]

Sources

- 1. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Instalab [instalab.com]

- 3. ewg.org [ewg.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 131-70-4: Monobutyl phthalate | CymitQuimica [cymitquimica.com]

- 7. Estimated Daily Phthalate Exposures in a Population of Mothers of Male Infants Exhibiting Reduced Anogenital Distance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Monoisobutyl Phthalate (MiBP)

Introduction

Monoisobutyl phthalate (MiBP), a primary metabolite of the widely used plasticizer diisobutyl phthalate (DiBP), is a compound of significant interest to researchers, toxicologists, and drug development professionals.[1] As a member of the phthalate ester class of compounds, MiBP is recognized for its potential as an endocrine-disrupting chemical, capable of interfering with hormonal signaling pathways and impacting reproductive and developmental processes.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of MiBP, its metabolic origins, analytical methodologies for its detection, and a synopsis of its biological implications. This document is intended to serve as a vital resource for scientists engaged in research involving phthalate exposure and metabolism.

Chemical Identity and Structure

This compound is a monoester of phthalic acid, formed by the formal condensation of one of the carboxylic acid groups of phthalic acid with isobutanol.[2] Its chemical structure is characterized by a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with an isobutyl group.

-

IUPAC Name: 2-(2-methylpropoxycarbonyl)benzoic acid[2][3][4][5]

-

Synonyms: MiBP, Isobutyl hydrogen phthalate, Mono-iso-butyl phthalate, Monoisobutyl phthalic acid[2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of MiBP is fundamental for designing and interpreting toxicological studies, developing analytical methods, and modeling its environmental fate and transport. The key properties are summarized in the table below.

| Property | Value | Source |

| Physical State | White Solid | [7] |

| Melting Point | 78-80 °C | [7] |

| Boiling Point | 345 °C (Note: This value may correspond to the diester) | |

| Water Solubility | Low | |

| logP (calculated) | 2.5 | [2] |

| pKa (calculated) | 3.08 (Strongest Acidic) | [8] |

| Vapor Pressure | 0.00018 mmHg |

Note on Data Integrity: It is crucial to acknowledge that while some physicochemical data for MiBP is experimentally determined, values for properties such as the octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are often based on computational models.[2][8] Experimental verification of these values is encouraged for rigorous research applications. The reported boiling point appears unusually high for a monoester and may be more representative of the parent diester, diisobutyl phthalate.

Synthesis and Metabolism

This compound is not typically synthesized as a primary industrial chemical but is rather a key metabolite of diisobutyl phthalate (DiBP).[9][10] Understanding its formation is critical for assessing exposure to its parent compound.

Metabolic Pathway of Diisobutyl Phthalate (DiBP) to this compound (MiBP)

The primary route of MiBP formation in biological systems is through the hydrolysis of DiBP. This metabolic conversion is a crucial step in the detoxification and excretion of DiBP.

-

Mechanism of Formation: DiBP undergoes hydrolysis, a reaction catalyzed by non-specific esterases present in various tissues, including the liver, to yield MiBP and isobutanol.[9][11] This initial hydrolysis is a rapid process.[10]

-

Further Metabolism: Following its formation, MiBP can be further metabolized through oxidation of the isobutyl side chain, leading to the formation of hydroxylated metabolites.[9] The primary oxidative metabolite is 2-hydroxy-monoisobutyl phthalate (2OH-MiBP).[9] These metabolites can then be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine.[9]

Caption: Metabolic pathway of Diisobutyl Phthalate (DiBP) to its primary and secondary metabolites.

Laboratory Synthesis

While primarily a metabolite, MiBP can be synthesized in a laboratory setting for use as an analytical standard or in toxicological studies. The most direct method involves the esterification of phthalic anhydride with isobutanol.

-

Reaction Principle: The reaction of phthalic anhydride with one equivalent of isobutanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, will yield the monoester.[12][13][14] The reaction proceeds through the nucleophilic attack of the isobutanol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures.[13] Controlling the stoichiometry of the reactants (a 1:1 molar ratio of phthalic anhydride to isobutanol) is crucial to favor the formation of the monoester over the diester.

Analytical Methodologies

The accurate quantification of MiBP in biological matrices, particularly urine, is essential for human biomonitoring and exposure assessment. The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of MiBP in Human Urine by LC-MS/MS

This protocol outlines a robust and sensitive method for the determination of MiBP in human urine samples.

4.1.1. Materials and Reagents

-

This compound (MiBP) analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₄-MiBP)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

β-glucuronidase from Helix pomatia

-

Ammonium acetate buffer (pH 6.5)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation

-

Enzymatic Deconjugation: To measure total MiBP (free and glucuronidated), an enzymatic hydrolysis step is required.

-

Solid-Phase Extraction (SPE): This step is crucial for sample clean-up and concentration of the analyte.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the MiBP and internal standard with a stronger solvent (e.g., acetonitrile or methanol).[15]

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.[17]

-

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both MiBP and its isotopically labeled internal standard.

-

MiBP Transition: A common transition is m/z 221.1 -> 121.0.[7]

-

Internal Standard Transition: The corresponding transition for the labeled standard is monitored.

-

-

Caption: A typical workflow for the analysis of this compound in urine by LC-MS/MS.

Other Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can also be employed for the analysis of MiBP, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the carboxylic acid group of MiBP to increase its volatility.

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive and selective than mass spectrometry-based methods but can be used for samples with higher concentrations of the analyte.

Biological Effects and Significance

The primary reason for the extensive research into MiBP is its role as an endocrine disruptor.

-

Anti-androgenic Effects: MiBP, along with other phthalate metabolites, has been shown to exhibit anti-androgenic activity, meaning it can interfere with the action of male hormones. This can have implications for male reproductive development and function.

-

Developmental and Reproductive Toxicity: Exposure to DiBP, and consequently MiBP, during critical developmental windows has been associated with adverse effects on the reproductive system in animal studies. In humans, studies have suggested a link between prenatal phthalate exposure and alterations in anogenital distance in male infants, a sensitive marker of androgen action during fetal development.

-

Biomarker of Exposure: Due to its rapid formation from DiBP and excretion in urine, MiBP is an excellent biomarker for assessing human exposure to its parent compound.[10] Biomonitoring studies worldwide consistently detect MiBP in the urine of the general population, indicating widespread exposure to DiBP.

Conclusion

This compound is a key molecule in the study of the environmental and health impacts of phthalate plasticizers. Its physicochemical properties dictate its behavior in biological systems and analytical methods. As the primary metabolite of DiBP, its detection and quantification in human samples provide a reliable measure of exposure to this ubiquitous environmental contaminant. The potential for MiBP to act as an endocrine disruptor underscores the importance of continued research into its toxicological profile and the development of sensitive and robust analytical methods for its monitoring. This guide serves as a foundational resource for professionals in the fields of toxicology, drug development, and environmental health, providing essential information to support their research endeavors.

References

- National Center for Biotechnology Information.

- FooDB. Showing Compound Monoisobutyl phthalic acid (FDB022820). [Link]

- Human Metabolome Database. Showing metabocard for Monoisobutyl phthalic acid (HMDB0002056). [Link]

- Wikipedia.

- Koch, H. M., & Calafat, A. M. (2009). Human body burdens of chemicals used in plastic manufacture. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2063–2078.

- ResearchGate.

- ResearchGate.

- Feng, Y. L., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1035-1045.

- LCGC International. (2018). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

- Google Patents.

- Centers for Disease Control and Prevention. (2018).

- ResearchGate.

- Asian Journal of Chemistry. (2010). Reactions of Phthalic Anhydride with Alcohols. 22(5), 3465-3470.

- Gerona, R. R., et al. (2023). A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their metabolites in human urine. Analytical Chemistry.

- National Center for Biotechnology Information.

- Feng, Y. L., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.

- Agilent Technologies. (2015).

- Miyamoto, K., et al. (2012). Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes. Toxicology Letters, 212(2), 143-149.

- Guo, Y., et al. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 707(1-2), 88-94.

- S4Science. (2017).

- Agilent Technologies. (2013). Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. [Link]

- Chemistry LibreTexts. (2023).

- Koch, H. M., et al. (2013). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses. Archives of Toxicology, 87(1), 7-17.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Wikidata.

- NIST.

- Exposome-Explorer.

- U.S. EPA. (1996).

- Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds.

- Global Substance Registration System.

- Exposome-Explorer.

- Chemistry LibreTexts. (2024).

- Total Tox-Burden.

Sources

- 1. This compound (MiBP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. This compound | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. MONOBUTYL PHTHALATE(131-70-4) 1H NMR spectrum [chemicalbook.com]

- 5. Exposome-Explorer - Mono-isobutyl phthalate (MiBP) (Compound) [exposome-explorer.iarc.fr]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Showing Compound Monoisobutyl phthalic acid (FDB022820) - FooDB [foodb.ca]

- 9. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. wwwn.cdc.gov [wwwn.cdc.gov]

- 17. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Selective Synthesis of Monoisobutyl Phthalate from Diisobutyl Phthalate

This technical guide provides an in-depth exploration of the methodologies for the synthesis of monoisobutyl phthalate (MiBP) through the selective hydrolysis of its parent diester, diisobutyl phthalate (DiBP). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a comprehensive understanding of the synthesis, underlying principles, and characterization of this important metabolite.

Introduction: The Significance of this compound

Diisobutyl phthalate (DiBP) is a widely used plasticizer, imparting flexibility to a variety of polymers.[1][2] However, its utility is shadowed by toxicological concerns, primarily driven by its primary metabolite, this compound (MiBP).[1][3][4][5][6] In biological systems, DiBP is rapidly hydrolyzed by esterases to form MiBP, the active metabolite implicated in endocrine disruption.[1][7][8] Consequently, the availability of pure MiBP as an analytical standard and for toxicological research is of paramount importance. This guide details the primary routes for the controlled, laboratory-scale synthesis of MiBP from DiBP.

The core transformation discussed herein is the selective hydrolysis of one of the two ester linkages in DiBP, as depicted in the reaction scheme below.

Caption: General reaction scheme for the synthesis of MiBP.

Methodologies for Selective Hydrolysis

The synthesis of MiBP from DiBP can be broadly categorized into two primary methodologies: chemical hydrolysis (acid or base-catalyzed) and enzymatic hydrolysis. The choice of method depends on the desired selectivity, reaction conditions, and scale of synthesis.

Chemical Hydrolysis: A Controlled Approach

Chemical hydrolysis offers a direct and often rapid method for the synthesis of MiBP. The key to success lies in carefully controlling the reaction conditions to favor mono-ester formation and prevent the complete hydrolysis to phthalic acid.

Base-catalyzed hydrolysis, or saponification, is a common method for cleaving ester bonds. To achieve selective monohydrolysis of a symmetric diester like DiBP, the stoichiometry of the base is critical. Using a sub-stoichiometric amount of a strong base, such as potassium hydroxide (KOH), can favor the formation of the monoester.[9]

The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks one of the carbonyl carbons of the DiBP molecule.

Sources

- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Monobutyl phthalate | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MONOBUTYL PHTHALATE(131-70-4) 1H NMR [m.chemicalbook.com]

- 5. This compound | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicokinetics of diisobutyl phthalate and its major metabolite, this compound, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, this compound, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human risk assessment of di-isobutyl phthalate through the application of a developed physiologically based pharmacokinetic model of di-isobutyl phthalate and its major metabolite mono-isobutyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

laboratory-scale synthesis of monoisobutyl phthalate

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of Monoisobutyl Phthalate

Abstract

This guide provides a comprehensive, technically detailed framework for the (MiBP), a significant metabolite of diisobutyl phthalate (DiBP) and a crucial reference standard in toxicological and environmental studies.[1][2] Moving beyond a simple recitation of steps, this document elucidates the chemical principles, strategic considerations, and practical insights necessary for a successful synthesis. We present a robust, self-validating protocol centered on the controlled mono-esterification of phthalic anhydride with isobutanol, followed by detailed procedures for purification and rigorous analytical characterization. This whitepaper is intended for researchers, chemists, and drug development professionals requiring a reliable method for producing high-purity MiBP for analytical and research purposes.

Introduction and Strategic Overview

This compound (MiBP) is the primary hydrolytic monoester of diisobutyl phthalate (DiBP), a widely used plasticizer.[1][3] Its role as a human xenobiotic metabolite makes it a critical analyte in biomonitoring studies assessing exposure to phthalates, which are known endocrine disruptors.[1][4] The synthesis of pure MiBP is therefore essential for its use as an analytical standard in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6]

The most direct and efficient synthetic route to MiBP is the partial esterification of phthalic anhydride with isobutanol.[3] The overall esterification process occurs in two distinct stages:

-

Monoester Formation: A rapid, often non-catalytic, ring-opening reaction where one molecule of isobutanol attacks the phthalic anhydride to form the desired this compound (a monoester-monoacid).[7][8]

-

Diester Formation: A subsequent, slower esterification of the carboxylic acid group on MiBP with a second molecule of isobutanol to form the diester, diisobutyl phthalate (DiBP). This step typically requires a catalyst and/or harsher conditions (e.g., higher temperatures and removal of water).[7][8]

Our core strategy is to exploit these kinetic differences, employing reaction conditions that overwhelmingly favor the first step while minimizing the progression to the unwanted diester byproduct. This is achieved primarily through stoichiometric control of the reactants.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the isobutanol hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This leads to the cleavage of a carbon-oxygen bond within the anhydride ring, followed by a proton transfer, to yield the final monoester product.

Caption: Reaction mechanism for the formation of MiBP.

Detailed Experimental Protocol

This protocol is designed for the synthesis of MiBP with high yield and purity, prioritizing the formation of the monoester.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Supplier Example |

| Phthalic Anhydride | Reagent (≥99%) | 148.12 | 14.81 g (0.10 mol) | Sigma-Aldrich |

| Isobutanol | Anhydrous (≥99%) | 74.12 | 7.41 g (9.25 mL, 0.10 mol) | Fisher Scientific |

| Toluene | Anhydrous | 92.14 | 100 mL | VWR |

| Diethyl Ether | Anhydrous | 74.12 | ~300 mL | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Soln. | 84.01 | ~200 mL | LabChem |

| Hydrochloric Acid (HCl) | 2 M Aq. Soln. | 36.46 | As needed (~50 mL) | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 120.37 | ~10 g | VWR |

Equipment Setup

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer or thermocouple

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Rotary evaporator

-

Büchner funnel and filter paper

Synthesis Procedure

-

Reactor Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is oven-dried to prevent premature hydrolysis of the anhydride.

-

Charging Reagents: To the flask, add phthalic anhydride (14.81 g, 0.10 mol) and anhydrous toluene (100 mL). Begin stirring to dissolve the solid.

-

Reactant Addition: Once the phthalic anhydride has dissolved (gentle warming may be required), add isobutanol (9.25 mL, 0.10 mol) to the flask using a syringe or graduated cylinder. Causality Note: A 1:1 molar ratio is crucial. Using an excess of alcohol would significantly increase the formation of the diisobutyl phthalate diester, complicating purification.

-

Reaction: Heat the mixture to a gentle reflux (approx. 110-115°C) and maintain for 4-6 hours.[9] The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the phthalic anhydride starting material.

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification Workflow

The purification hinges on the acidic nature of the MiBP product, which contains a carboxylic acid group, allowing for its separation from neutral byproducts via acid-base extraction.

Caption: Workflow for the work-up and purification of MiBP.

-

Solvent Addition: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Use ~100 mL of diethyl ether to rinse the flask and add this to the funnel to ensure a complete transfer and to dilute the organic phase.

-

Base Extraction: Add 75 mL of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer two more times with fresh 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts. Trustworthiness Note: This repeated extraction ensures complete transfer of the acidic MiBP product into the aqueous phase, leaving neutral impurities behind.

-

Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl solution dropwise. MiBP will begin to precipitate as a white solid. Continue adding acid until the solution is acidic to litmus paper (pH ≈ 2).

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter paper with two portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The expected yield is typically in the range of 70-85%.

Analytical Characterization

Rigorous analysis is required to confirm the identity and purity of the synthesized MiBP.

Summary of Key Analytical Data

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄O₄ | [10] |

| Molecular Weight | 222.24 g/mol | [11][12] |

| Appearance | Off-white to white solid | |

| IUPAC Name | 2-(2-methylpropoxycarbonyl)benzoic acid | [4] |

| CAS Number | 30833-53-5 | [10] |

Spectroscopic and Chromatographic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃): δ ~11.0 (s, 1H, -COOH), δ ~7.5-8.2 (m, 4H, Ar-H), δ ~4.1 (d, 2H, -O-CH₂-), δ ~2.1 (m, 1H, -CH-), δ ~1.0 (d, 6H, -CH(CH₃)₂).

-

Purpose: Confirms the molecular structure by identifying the different types of protons and their connectivity. The presence of the carboxylic acid proton and the specific splitting pattern of the isobutyl group are key identifiers.

-

-

IR (Infrared) Spectroscopy:

-

Expected Wavenumbers (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1720-1740 (strong, C=O stretch of ester), ~1680-1700 (strong, C=O stretch of carboxylic acid), ~1200-1300 (C-O stretch).[9]

-

Purpose: Identifies the key functional groups present in the molecule. The distinct carbonyl peaks for the ester and carboxylic acid, along with the broad hydroxyl stretch, are definitive.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Methodology: While direct analysis is possible, monoalkyl phthalates are often derivatized (e.g., methylated) to improve volatility for GC analysis.[6][13][14]

-

Expected Results: A single major peak corresponding to the molecular ion (or derivatized molecular ion) of MiBP. The mass spectrum should show the correct molecular weight and a characteristic fragmentation pattern, often including a prominent ion at m/z 149, which is typical for many phthalates.[15]

-

Purpose: Confirms the molecular weight and provides the ultimate assessment of purity by detecting any residual starting materials or the DiBP byproduct.

-

Field Insights and Troubleshooting

-

Minimizing Diester Formation: The most critical factor is the 1:1 stoichiometry. If analysis shows significant DiBP formation, reduce the amount of isobutanol in subsequent runs to slightly less than 1 equivalent.

-

Incomplete Reaction: If significant phthalic anhydride remains, the reaction time can be extended, or a very mild, non-acidic catalyst could be considered, though this complicates the workup. For this protocol, extending the reflux time is the preferred first step.

-

Purification Issues: If an emulsion forms during the acid-base extraction, adding a small amount of brine (saturated NaCl solution) can help break it. Ensure thorough mixing during extraction but avoid excessively vigorous shaking that can promote stable emulsions.

-

Safety: Phthalic anhydride is a respiratory irritant and sensitizer.[16] All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

Conclusion

The synthesis of this compound via the controlled mono-esterification of phthalic anhydride is a reliable and accessible laboratory procedure. By carefully managing the reaction stoichiometry to favor the initial rapid ring-opening and employing a straightforward acid-base extraction for purification, high-purity MiBP can be consistently obtained. The analytical methods outlined provide a robust framework for validating the final product, ensuring its suitability as a high-quality analytical standard for critical research applications.

References

- A Comparative Guide to the Esterification Kinetics of Phthalic Anhydride and Succinic Anhydride - Benchchem. (n.d.).

- Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing.

- Kinetics of The Esterification of Phthalic Anhydri. (n.d.). Scribd.

- DIISOBUTYL PHTHALATE. (n.d.). Ataman Kimya.

- Kinetics study on esterification of phthalic anhydride and allyl alcohol. (n.d.). ResearchGate.

- Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. (1994). Semantic Scholar.

- This compound. (n.d.). PubChem, NIH.

- Phthalic anhydride conversion during isobutanol esterification over 1.5 wt% methane sulfonic acid catalyst. (n.d.). ResearchGate.

- Phthalic anhydride conversion during isobutanol esterification over 1.5 wt% methane sulfonic acid catalyst. (n.d.). ResearchGate.

- Kinetics of the synthesis of butyl phthalates over methane sulfonic acid catalyst. (2025). ResearchGate.

- MONO ISOBUTYL PHTHALATE Exporter, Supplier from Palghar. (n.d.).

- Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthala. (n.d.).

- Preparation of Monoalkyl Terephthalates: An Overview. (2007). ResearchGate.

- Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate. (2017). Eagle Scholar.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. (2010). Current World Environment.

- This compound. (n.d.). United States Biological.

- PROCESS FOR PRODUCING DIALKYL PHTHALATE. (n.d.). Google Patents.

- Reactions of Phthalic Anhydride with Alcohols. (n.d.). Asian Journal of Chemistry.

- Monobutyl phthalate. (n.d.). CymitQuimica.

- Dibutyl phthalate synthesis process. (n.d.). Google Patents.

- This compound (MiBP) - Total Tox-Burden. (n.d.). Lab Results explained.

- This compound. (n.d.). Sigma-Aldrich.

- Diisobutyl phthalate. (n.d.). PubChem, NIH.

- Mono(3-oxobutyl) Phthalate|Research Use. (n.d.). Benchchem.

- This compound (MiBP). (n.d.). Total Tox-Burden - Lab Results explained.

- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.).

- [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers]. (n.d.). PubMed.

- Commercial synthesis of monoalkyl phosphates. (2025). ResearchGate.

- GC/MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek.

- Microextraction methods for the determination of phthalate esters in liquid samples: A review. (n.d.). ResearchGate.

- GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A. (n.d.). Journal of American Science.

- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. (2020). PMC, NIH.

Sources

- 1. This compound | Instalab [instalab.com]

- 2. This compound (MiBP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. [Determination of monoester metabolites of butylbenzyl phthalate (BBP) by GC-MS in the urine of exposed workers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. scbt.com [scbt.com]

- 11. MONO ISOBUTYL PHTHALATE Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]

- 12. dev.usbio.net [dev.usbio.net]

- 13. researchgate.net [researchgate.net]

- 14. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 16. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

Monoisobutyl Phthalate (MiBP): A Comprehensive Technical Guide on its Role as a Key Metabolite of Dibutyl Phthalate (DBP)

Introduction: The Ubiquitous Presence of Dibutyl Phthalate and its Metabolic Fate

Dibutyl phthalate (DBP) is a high-production volume chemical extensively used as a plasticizer to impart flexibility to a wide array of consumer products, including cosmetics, personal care items, food packaging, and medical devices.[1][2][3] Its widespread use leads to ubiquitous human exposure through ingestion, inhalation, and dermal absorption.[2][3][4] Once in the body, DBP is not biologically inert; it undergoes rapid metabolism, and its primary metabolite, monoisobutyl phthalate (MiBP), is a key biomarker for assessing human exposure to DBP.[2][5] This technical guide provides an in-depth exploration of MiBP's formation, toxicological significance, and the analytical methodologies employed for its detection and quantification in biological matrices.

Part 1: The Metabolic Conversion of DBP to MiBP

The biotransformation of DBP to MiBP is a critical first step in its detoxification and elimination pathway. This process is primarily mediated by a class of enzymes known as carboxylesterases.

The Enzymatic Hydrolysis of DBP

Carboxylesterases (CES) are a superfamily of serine hydrolases that catalyze the hydrolysis of ester-containing compounds.[6] In humans, two major carboxylesterases, CES1 and CES2, play a pivotal role in drug and xenobiotic metabolism.[6] The conversion of DBP to MiBP occurs through the hydrolysis of one of the ester linkages of the DBP molecule.[7][8][9] In vitro studies using human liver, small intestine, kidney, and lung subcellular fractions have demonstrated that these tissues possess the enzymatic machinery to hydrolyze DBP.[7] The small intestine and liver exhibit the highest rates of DBP hydrolysis.[7]

Further investigations with recombinant human carboxylesterases have revealed that both CES1 and CES2 can hydrolyze DBP, with CES2 exhibiting a higher intrinsic clearance (CLmax) than CES1.[7][8] This suggests that CES2 may be more efficient at metabolizing DBP at lower, environmentally relevant concentrations.

The metabolic pathway does not terminate with MiBP. Further oxidative metabolism of MiBP can occur, leading to the formation of secondary metabolites such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP).[5][10] However, MiBP remains the major urinary metabolite and the most commonly used biomarker of DBP exposure.[10][11]

Part 2: Toxicological Implications of MiBP

While the metabolic conversion of DBP to MiBP is a detoxification process in terms of facilitating excretion, MiBP itself is not devoid of biological activity. In fact, MiBP is considered a primary active metabolite and is implicated in the endocrine-disrupting effects associated with DBP exposure.[2][4]

Endocrine Disruption and Reproductive Toxicity

A significant body of evidence from both in vivo and in vitro studies points to the anti-androgenic effects of DBP and MiBP.[12][13] Exposure to these compounds has been linked to reduced testosterone levels and adverse reproductive health outcomes in males.[4][13] Mechanistic studies in human adrenocortical H295R cells have shown that both DBP and MiBP can significantly decrease the production of testosterone, androstenedione, and other steroid hormones.[12][13] Interestingly, these studies also revealed differences in the toxicological mechanisms of DBP and its metabolite. For instance, DBP was found to induce oxidative stress, while MiBP appeared to reduce protein nitrotyrosine levels in this cell line.[13]

Prenatal exposure to phthalates, including DBP, is a particular concern. Studies have shown that maternal urinary concentrations of MiBP are associated with alterations in reproductive markers in infants.[14]

Quantitative Data on Human Exposure

Biomonitoring studies have consistently detected MiBP in human urine, confirming widespread exposure to DBP.[1][15] The National Health and Nutrition Examination Survey (NHANES) data provides valuable insights into the exposure levels in the general population.

| Population | Matrix | MiBP Concentration Range (µg/L) | Reference |

| U.S. Population (NHANES 2013-2014) | Urine | 0.3 - 489.6 | [1] |

| Workers in plastic manufacturing plants (Slovakia) | Urine | 11.9 - 1,221.8 | [1] |

These data underscore the importance of understanding the health risks associated with MiBP exposure and the need for accurate and sensitive analytical methods for its detection.

Part 3: Analytical Methodologies for MiBP Quantification

The accurate quantification of MiBP in biological matrices is essential for assessing human exposure, conducting epidemiological studies, and understanding its toxicokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[16][17]

A Self-Validating LC-MS/MS Protocol for MiBP Analysis in Urine

The following protocol outlines a robust and self-validating method for the quantification of MiBP in human urine. The inclusion of an isotopically labeled internal standard is a critical component for ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of MiBP in Human Urine by UPLC-ESI-MS/MS

1. Sample Preparation: 1.1. Thaw frozen urine samples at room temperature. 1.2. Vortex each sample for 10 seconds to ensure homogeneity. 1.3. Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate. 1.4. Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube. 1.5. Internal Standard Spiking (Self-Validation Step): Add 10 µL of a known concentration of a stable isotope-labeled MiBP internal standard (e.g., ¹³C₆-MiBP) to each sample, calibrator, and quality control (QC) sample. This step is crucial for correcting for any analyte loss during sample processing and for variations in ionization efficiency. 1.6. Add 50 µL of β-glucuronidase/sulfatase solution to deconjugate the glucuronidated and sulfated forms of MiBP, allowing for the measurement of total MiBP. 1.7. Incubate the samples at 37°C for 2 hours. 1.8. Solid-Phase Extraction (SPE) for Sample Clean-up: 1.8.1. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. 1.8.2. Load the entire sample onto the conditioned SPE cartridge. 1.8.3. Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds. 1.8.4. Elute the MiBP and internal standard with 1 mL of acetonitrile. 1.9. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 1.10. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). 1.11. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis: 2.1. Chromatographic Separation:

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is typically used.[18]

- Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is employed to achieve optimal separation from matrix components.

- Flow Rate: A flow rate of 0.3 mL/min is common.[18] 2.2. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both MiBP and its isotopically labeled internal standard.

- MiBP transition: m/z 221.0 → 77.0[5][18]

- DiBP-d4 (as an example internal standard for DiBP): m/z 283.2 → 153.0[5][18] (Note: A specific isotopically labeled MiBP standard would have a different transition).

3. Data Analysis and Quality Control: 3.1. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. 3.2. The concentration of MiBP in the unknown samples is determined from the calibration curve. 3.3. Self-Validation through QC Samples: The accuracy and precision of the method are continuously monitored by including QC samples at low, medium, and high concentrations in each analytical run. The results for these QC samples must fall within predefined acceptance criteria (e.g., ±15% of the nominal value).

Conclusion

This compound is a critical metabolite in the assessment of human exposure to the ubiquitous plasticizer, dibutyl phthalate. Its formation via carboxylesterase-mediated hydrolysis is a key step in the toxicokinetics of DBP. While facilitating excretion, MiBP itself exhibits endocrine-disrupting properties, particularly anti-androgenic effects, raising concerns about its impact on human health, especially during sensitive developmental windows. The accurate and precise quantification of MiBP in biological matrices is paramount for risk assessment and epidemiological research. The detailed LC-MS/MS methodology presented herein provides a robust and self-validating framework for such analyses, enabling researchers and drug development professionals to better understand the exposure and potential health consequences associated with DBP and its primary active metabolite, MiBP.

References

- ResearchGate. (n.d.). The altered metabolic pathways in response to the DBP exposure.

- MDPI. (2022). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies.

- National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate...

- PubMed. (2018). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases.

- ResearchGate. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, this compound, in rats: UPLC-ESI-MS/MS method development...

- PubMed. (2022). Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies.

- PubMed. (2020). UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, this compound, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study.

- ResearchGate. (2018). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases | Request PDF.

- Lab Results explained. (n.d.). This compound (MiBP) - Total Tox-Burden.

- PubMed. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses.

- Instalab. (n.d.). This compound.

- National Center for Biotechnology Information. (2009). Phthalate Exposure Assessment in Humans.

- ResearchGate. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses.

- Taylor & Francis Online. (2017). Analytical Methodologies for the Assessment of Phthalate Exposure in Humans.

- Environmental Working Group. (n.d.). Mono-butyl phthalate - EWG || Human Toxome Project.

- PubMed Central. (2024). Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang.

- PubMed Central. (2015). Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability.

- PubMed Central. (2012). Lifestyle behaviors associated with exposures to endocrine disruptors.

- ChemRxiv. (2023). A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their metabolites in human urine | Analytical Chemistry.

- ResearchGate. (2023). Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes | Request PDF.

- ResearchGate. (2007). Metabolite Profiles of Di- n -butyl Phthalate in Humans and Rats.

- PubMed. (2019). Steady-State Human Pharmacokinetics of Monobutyl Phthalate Predicted by Physiologically Based Pharmacokinetic Modeling Using Single-Dose Data from Humanized-Liver Mice Orally Administered with Dibutyl Phthalate.

- ResearchGate. (2017). Method for the determination of nine phthalates in workplace air using gas chromatography-mass spectrometry (GC-MS) [Air Monitoring Methods, 2017].

- DiVA portal. (2023). In vitro and in vivo studies on the toxicology of di-n-butyl phthalate (DBP).

- MDPI. (2022). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.

- PubMed. (2007). Metabolite profiles of di-n-butyl phthalate in humans and rats.

- Exposome-Explorer. (n.d.). Mono-isobutyl phthalate (MiBP) (Compound).

- PubMed. (2021). Effect of prenatal phthalate exposure on the association of maternal hormone levels during early pregnancy and reproductive markers in infants at the age of 3 months.

- OPUS Open Portal to University Scholarship. (2011). "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham.

- ResearchGate. (n.d.). Schematic diagram of the DBP.

- University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples.

- European Pharmaceutical Review. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.

- PubMed Central. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?

- Wikipedia. (n.d.). Metabolic pathway.

- ResearchGate. (2023). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.

- PubMed Central. (2020). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.

- PubMed Central. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.

- BMRB. (n.d.). List of Metabolic Pathways.

Sources

- 1. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (MiBP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | Instalab [instalab.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of prenatal phthalate exposure on the association of maternal hormone levels during early pregnancy and reproductive markers in infants at the age of 3 months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ewg.org [ewg.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Toxicokinetics of diisobutyl phthalate and its major metabolite, this compound, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, this compound, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Diisobutyl Phthalate Metabolism

An In-Depth Technical Guide to the In Vivo Metabolism of Diisobutyl Phthalate (DiBP) to Mono-isobutyl Phthalate (MiBP)

Diisobutyl phthalate (DiBP) is a phthalate ester widely employed as a plasticizer to impart flexibility and durability to a variety of polymer-based products.[1] Its applications are extensive, ranging from industrial lacquers and adhesives to consumer products like nail polish and cosmetics.[1] However, the utility of DiBP is shadowed by toxicological concerns. As a suspected endocrine-disrupting chemical (EDC), DiBP has been linked to adverse effects on reproductive and developmental health in animal studies.[1] Human exposure is widespread, and recent biomonitoring studies suggest that exposure levels have been increasing, possibly due to its use as a replacement for other regulated phthalates like di-n-butyl phthalate (DBP).[1]

Understanding the metabolic fate of DiBP within a biological system is paramount for both toxicological assessment and human exposure monitoring. Upon entering the body, DiBP does not persist in its original form. Instead, it undergoes rapid and extensive metabolic conversion. The primary and most critical step in this process is the hydrolysis of DiBP into its monoester metabolite, mono-isobutyl phthalate (MiBP).[2][3][4] This conversion is so efficient that MiBP, not the parent compound, serves as the definitive biomarker for quantifying DiBP exposure in humans.[2][3][4] This guide provides a detailed examination of the in vivo metabolic pathway from DiBP to MiBP, the toxicokinetic principles governing its fate, and the state-of-the-art methodologies used by researchers to study this critical biotransformation.

The Metabolic Pathway: Biotransformation of DiBP

The in vivo metabolism of DiBP is a multi-step process designed to increase its water solubility and facilitate its excretion from the body. This process can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and most significant metabolic step is the hydrolysis of a single ester bond of the DiBP molecule. This reaction is catalyzed by non-specific esterases, such as carboxylesterases, which are abundant in various tissues including the liver and intestines. This enzymatic cleavage yields one molecule of mono-isobutyl phthalate (MiBP) and one molecule of isobutanol.

The metabolism of DiBP to MiBP is remarkably rapid and efficient. In toxicokinetic studies conducted in rats, MiBP levels in plasma, tissues, and urine consistently and significantly exceed the levels of the parent DiBP, underscoring the swiftness of this conversion.[2][5]

Following its formation, MiBP can undergo further Phase I metabolism. This secondary step involves the oxidation of the isobutyl side chain, a reaction likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] This process generates several oxidized metabolites, with the most prominent being 2-hydroxy-mono-isobutyl phthalate (2OH-MiBP).[6][7] Another, less abundant, oxidized metabolite is 3-hydroxy-mono-isobutyl phthalate (3OH-MiBP).[1] In human studies, MiBP is the major metabolite, accounting for approximately 71% of the excreted products, while oxidized metabolites like 2OH-MiBP account for about 20%.[1][6][7]

Phase II Metabolism: Conjugation

To further enhance water solubility for efficient renal clearance, MiBP and its oxidized metabolites can undergo Phase II conjugation. This typically involves the attachment of a glucuronic acid moiety to the molecule, a process known as glucuronidation. This step is critical for detoxification and excretion. When analyzing biological samples, it is often necessary to treat the sample with a β-glucuronidase enzyme to cleave these conjugates and measure the total concentration of the metabolite.[6]

Caption: Metabolic pathway of Diisobutyl Phthalate (DiBP) in vivo.

Toxicokinetics: The Journey of DiBP and MiBP Through the Body

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. The toxicokinetic profile of DiBP is characterized by rapid metabolism, extensive distribution of its metabolite MiBP, and swift elimination.

-

Absorption: DiBP can be absorbed into the body through oral ingestion and dermal exposure.[1]

-

Distribution: While DiBP itself has a short half-life in plasma, its primary metabolite, MiBP, demonstrates considerable distribution into various tissues throughout the body.[2][5] This widespread distribution is a key consideration in toxicological assessments.

-

Metabolism: As detailed previously, metabolism is the dominant event in DiBP's toxicokinetic profile. The conversion to MiBP is the rate-limiting step for elimination and is both significant and rapid.[3][8]

-

Excretion: The primary route of elimination for DiBP metabolites is through the urine.[1] Studies in both humans and rats show that the vast majority of an administered DiBP dose is excreted as metabolites within the first 24 to 48 hours.[6][7] Peak concentrations of MiBP and its oxidized metabolites in urine are typically observed between 2 and 4 hours post-exposure, followed by a steady decline.[6][7]

| Compound | Matrix | Elimination Half-Life (t½) | Species | Key Finding |

| DiBP | Plasma | Short | Rat | Characterized by high clearance and rapid metabolism to MiBP.[2][5] |

| MiBP | Urine | 3.9 hours | Human | The primary metabolite, with the shortest half-life among measured metabolites.[6][7] |

| 2OH-MiBP | Urine | 4.1 hours | Human | Oxidized metabolite with a slightly longer half-life than MiBP.[6] |

| 3OH-MiBP | Urine | 4.2 hours | Human | Oxidized metabolite with a slightly longer half-life than MiBP.[6] |

Table 1: Summary of key toxicokinetic parameters for DiBP and its major metabolites in humans and rats.

Methodologies for In Vivo Metabolism Studies: A Self-Validating Protocol

Investigating the in vivo metabolism of DiBP requires a robust and validated experimental approach. The goal is to accurately quantify the parent compound and its metabolites in various biological matrices over time. Rodent models, particularly rats, are frequently used due to their physiological similarities to humans in metabolic pathways and the ability to perform controlled dosing and comprehensive sample collection.[2][3]

The gold standard analytical technique for this work is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[2][5] This choice is driven by the need for high sensitivity to detect low concentrations, exceptional selectivity to distinguish analytes from a complex biological matrix, and the capability for simultaneous quantification of multiple compounds (DiBP, MiBP, etc.).[5]

Detailed Experimental Protocol: A Typical Rodent Study

This protocol outlines a self-validating system where internal standards and rigorous quality controls ensure the accuracy and reproducibility of the results.

-

Animal Acclimation and Dosing:

-

1.1: Male Sprague-Dawley rats are acclimated under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water.

-